![molecular formula C11H14N2O B3373293 N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide CAS No. 99840-76-3](/img/structure/B3373293.png)
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
Overview
Description
“N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide” is a chemical compound with the CAS Number: 99840-76-3 . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-8-quinolinyl)acetamide . The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a melting point of 117-118 degrees Celsius . More detailed physical and chemical properties such as boiling point, density, and solubility would require additional experimental data.Scientific Research Applications
Drug Development
Quinoline, a core structure in N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Antimalarial Activity
Quinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, have been found to possess considerable antimalarial activity . For instance, novel hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have been synthesized and shown to possess considerable antimalarial activity against both wild and mutant parasites .
Antibacterial Activity
Quinoline has been found to have antibacterial activity . Therefore, N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, which contains a quinoline moiety, could potentially be used in the development of new antibacterial agents.
Antifungal Activity
Similarly, quinoline has been found to have antifungal activity . This suggests that N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide could also be explored for its potential antifungal applications.
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests that N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Neurodegenerative Diseases
The compound 1,2,3,4-Tetrahydroquinoline, which is structurally similar to N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, has been associated with neurodegenerative diseases . It has been found that the cleavage of CDK5 natural precursor p35 causes a stable complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . Thus, inhibition of this complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Safety and Hazards
properties
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDNHNPVDWPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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